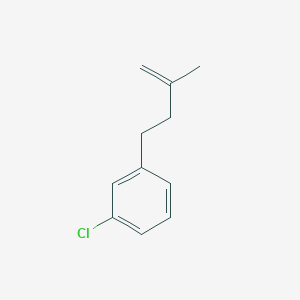

4-(3-Chlorophenyl)-2-methyl-1-butene

Description

Significance of Aryl-Substituted Alkenes in Contemporary Chemical Science

Aryl-substituted alkenes, a class of organic compounds characterized by the presence of an aromatic ring attached to a carbon-carbon double bond, are fundamental building blocks in modern chemical science. Their significance stems from their versatile reactivity and their prevalence in a wide array of functional materials, pharmaceuticals, and natural products. These compounds serve as crucial intermediates in a multitude of synthetic transformations, enabling the construction of complex molecular architectures.

In the realm of synthetic chemistry, aryl-substituted alkenes are pivotal substrates for various catalytic reactions. princeton.edupsu.edu For instance, they are readily employed in hydroarylation reactions to form 1,1-diaryl or triaryl-substituted alkenes, which are valuable motifs in medicinal and materials chemistry. researchgate.net Furthermore, advancements in catalysis have enabled the dicarbofunctionalization of alkenes, a process that installs two new carbon-carbon bonds across the double bond in a single step, offering an efficient route to complex molecules from simple alkene feedstocks. psu.edu The development of nickel-catalyzed alkylarylation of unactivated alkenes further expands the synthetic utility of these compounds, allowing for the construction of molecules with high degrees of saturation, a desirable trait for pharmaceutical candidates. princeton.edupsu.edu

The electronic properties of the aryl group and the alkene moiety can be fine-tuned through the introduction of various substituents, influencing the compound's reactivity and physical properties. This tunability makes aryl-substituted alkenes attractive for the development of novel materials with specific optical or electronic characteristics. Moreover, these compounds are key precursors for the synthesis of polymers and other macromolecules with tailored properties. The continuous development of novel synthetic methods, such as electrocatalytic hydrofluorination and photoinduced alkenylation, underscores the ongoing importance of aryl-substituted alkenes in accessing new chemical space. researcher.lifenih.gov

Overview of 4-(3-Chlorophenyl)-2-methyl-1-butene as a Research Target

This compound is an aryl-substituted alkene that, while not extensively studied, represents a potentially valuable target for chemical research. Its structure, featuring a 3-chlorophenyl group attached to a methyl-substituted butene chain, combines several features of interest to synthetic and medicinal chemists. The presence of the chlorine atom on the phenyl ring offers a handle for further functionalization through cross-coupling reactions, a cornerstone of modern organic synthesis. The substituted alkene portion of the molecule provides a site for a variety of addition and oxidation reactions.

The synthesis of this compound could likely be achieved through established synthetic methodologies. One plausible approach involves a Grignard reaction between 3-chlorobenzylmagnesium chloride and isobutyraldehyde, followed by dehydration of the resulting alcohol. Alternatively, a Wittig reaction between 3-chlorobenzyltriphenylphosphonium bromide and acetone would also yield the target compound. The choice of synthetic route would depend on factors such as starting material availability, desired yield, and stereochemical control.

The potential applications of this compound are speculative but can be inferred from the properties of related compounds. The chlorophenyl moiety is a common feature in many biologically active molecules, and its presence in this compound suggests potential for investigation in medicinal chemistry. Furthermore, as a substituted styrene (B11656) derivative, it could be explored as a monomer for polymerization, leading to new materials with potentially interesting properties conferred by the chlorine substituent.

Below is a table summarizing the key structural features of this compound and their potential implications for research.

| Structural Feature | Potential Research Implications |

| Aryl-Substituted Alkene | Substrate for various catalytic transformations (e.g., hydroarylation, dicarbofunctionalization). psu.eduresearchgate.net |

| 3-Chlorophenyl Group | Site for further functionalization via cross-coupling reactions. Potential for biological activity. |

| Methyl-Substituted Butene | Influences reactivity and stereochemistry of reactions at the double bond. |

| Overall Structure | Potential as a monomer for polymerization. Building block for more complex molecules. |

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound within the broader context of aryl-substituted alkenes. The primary objective is to highlight the potential of this compound as a target for academic and industrial research by delineating its synthetic accessibility, potential reactivity, and speculative applications.

The scope of this article is strictly focused on the chemical aspects of this compound. It will delve into the significance of its structural class, provide an overview of its potential as a research subject, and outline the key areas for future investigation. This document will not discuss any dosage, administration, safety, or adverse effect profiles, as such information is not available and falls outside the purview of this chemical research summary.

The specific objectives of this research outline are:

To contextualize this compound within the important class of aryl-substituted alkenes.

To propose potential synthetic routes for the preparation of this compound based on established chemical principles.

To identify and discuss potential areas of research where this compound could be a valuable tool or precursor.

To present the known information in a structured and scientifically rigorous manner, adhering to the provided outline.

By fulfilling these objectives, this article will serve as a foundational document for researchers interested in exploring the chemistry and potential applications of this compound and related compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUWHKZHDXKRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641113 | |

| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-08-0 | |

| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 4 3 Chlorophenyl 2 Methyl 1 Butene

Precursor-Based Synthetic Strategies

Precursor-based methods involve the stepwise construction of the target molecule from readily available starting materials. These strategies often rely on classical organic reactions to build the carbon skeleton and introduce the necessary functional groups.

Approaches Involving Chlorobenzaldehyde Derivatives

A common and logical starting point for the synthesis is 3-chlorobenzaldehyde (B42229), which already contains the required substituted aromatic ring. From this precursor, the butene side chain can be constructed through several well-established reactions that form carbon-carbon bonds.

One prominent method is the Aldol Condensation . This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with propanal. The initial product is an α,β-unsaturated aldehyde, 3-(3-chlorophenyl)-2-methylpropenal. Subsequent chemical modifications are then required to arrive at the final product. This typically involves the selective reduction of the aldehyde group to an alcohol, followed by conversion of the alcohol to a suitable leaving group (like a halide or tosylate), and finally, an elimination step to generate the terminal double bond of the 1-butene (B85601) structure.

Another powerful technique starting from 3-chlorobenzaldehyde is the Wittig Reaction or its variants, such as the Horner-Wadsworth-Emmons reaction. These methods are renowned for their reliability in forming carbon-carbon double bonds. The reaction would involve treating 3-chlorobenzaldehyde with a phosphorus ylide, specifically one that can introduce the isobutyl fragment (e.g., isobutyltriphenylphosphonium bromide). The ylide, generated by a strong base, acts as a nucleophile, attacking the aldehyde to form the desired alkene directly. The Horner-Wadsworth-Emmons modification, using a phosphonate (B1237965) ester, is often preferred for its higher yields and the easier removal of byproducts.

| Reaction Type | Key Reactants | Typical Reagents/Conditions | Intermediate Product |

| Aldol Condensation | 3-Chlorobenzaldehyde, Propanal | Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol) | 3-(3-Chlorophenyl)-2-methylpropenal |

| Wittig Reaction | 3-Chlorobenzaldehyde, Isobutyltriphenylphosphonium halide | Strong Base (e.g., n-BuLi, NaH), Anhydrous Solvent (e.g., THF, DMSO) | 4-(3-Chlorophenyl)-2-methyl-1-butene |

Alkylation and Halogenation Routes Utilizing Alkyl Halides and Unsaturated Substrates

These strategies involve forming the target molecule by either adding an alkyl group to a chlorophenyl-containing substrate or by introducing a halogen to an unsaturated precursor which can then be eliminated.

Alkylation routes often employ organometallic reagents. For instance, a Grignard reagent, such as 3-chlorophenylmagnesium bromide, can be reacted with a suitable C5 electrophile like 2-methylbut-3-en-2-ol or a related halide. This forms the crucial aryl-alkene bond. Alternatively, a nucleophilic C4 unit, like an isobutyl Grignard or organolithium reagent, could be used to attack a 3-chlorobenzyl halide.

Halogenation and subsequent elimination provide another pathway. This could involve the dehydrohalogenation of a suitable haloalkane, such as 1-chloro-4-(3-chlorophenyl)-2-methylbutane. Treating this precursor with a strong base would induce an E2 elimination to form the desired alkene. phasetransfercatalysis.com The synthesis of such a haloalkane could originate from the corresponding alcohol, which is accessible from the precursor strategies mentioned previously. The choice of base and reaction conditions is critical to favor the formation of the less substituted alkene (Hofmann elimination) if isomeric products are possible. google.com

| Strategy | Description | Example Precursor | Key Reagent |

| Alkylation | Coupling of an organometallic chlorophenyl species with an electrophilic butene fragment. | 3-Chlorophenylmagnesium Bromide | 1-Bromo-2-methyl-3-butene |

| Dehydrohalogenation | Base-induced elimination of HX from a haloalkane to form an alkene. | 1-Chloro-4-(3-chlorophenyl)-2-methylbutane | Strong Base (e.g., t-BuOK) |

Multistep Syntheses Incorporating Aromatic and Aliphatic Building Blocks

Complex molecules are rarely made in a single step, and the synthesis of this compound is often best achieved through a logical sequence of reactions. libretexts.orgumn.eduyoutube.com These multistep pathways provide the flexibility to build the molecule while controlling aspects like regiochemistry.

A representative multistep synthesis could begin with a Friedel-Crafts acylation of chlorobenzene (B131634) with isobutyryl chloride to form 1-(chlorophenyl)-2-methyl-1-propanone. The ketone can then be reduced to an alcohol using a reducing agent like sodium borohydride. Finally, acid-catalyzed dehydration of the resulting tertiary alcohol would yield the target alkene, this compound. The order of these steps is crucial for achieving the desired substitution pattern on the aromatic ring. libretexts.org

Another rational pathway combines the approaches discussed earlier:

Start with 3-chlorobenzaldehyde.

Perform an Aldol or Wittig reaction to construct the C5 carbon skeleton and install an initial double bond or a functional group handle.

Employ functional group interconversions , such as reduction of a carbonyl to an alcohol.

Perform an elimination reaction (e.g., dehydration of an alcohol or dehydrohalogenation of an alkyl halide) to generate the final terminal alkene structure. youtube.com

These multistep approaches highlight the importance of retrosynthetic analysis in planning a viable pathway from simple, commercially available aromatic and aliphatic building blocks. nih.govstackexchange.com

Catalytic Synthesis Routes

Catalytic methods offer elegant and efficient alternatives to classical stoichiometric reactions, often providing higher yields, better selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkene Linkages

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. mdpi-res.comresearchgate.net These methods are ideal for directly coupling the 3-chlorophenyl group with the butene moiety.

The Heck-Mizoroki Reaction is a prime example, involving the palladium-catalyzed reaction of an aryl halide with an alkene. umb.edu In this case, 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene could be coupled directly with 2-methyl-1-propene in the presence of a palladium catalyst (like Pd(OAc)₂) and a base.

The Suzuki-Miyaura Coupling is another powerful tool that couples an organoboron compound with an organic halide. umb.eduprinceton.edu This could be approached in two ways:

Reacting 3-chlorophenylboronic acid with a suitable alkenyl halide, such as 4-bromo-2-methyl-1-butene.

Reacting an aryl halide, like 1-bromo-3-chlorobenzene, with an alkenylboronic acid or ester derived from the butene fragment.

Other notable cross-coupling reactions include the Negishi (organozinc) and Stille (organotin) couplings, which provide similar versatility in connecting the aromatic and alkene fragments. princeton.edunih.gov

| Catalytic Reaction | Aryl Component | Alkene Component | Catalyst System Example |

| Heck-Mizoroki | 1-Bromo-3-chlorobenzene | 2-Methyl-1-propene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki-Miyaura | 3-Chlorophenylboronic acid | 4-Bromo-2-methyl-1-butene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Negishi | 3-Chlorophenylzinc chloride | 4-Bromo-2-methyl-1-butene | Pd(PPh₃)₄ |

Phase-Transfer Catalysis in Alkene Synthesis

Phase-Transfer Catalysis (PTC) is a valuable technique for reactions where reactants are located in separate, immiscible phases (typically aqueous and organic). dalalinstitute.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. mdpi.comyoutube.com

For the synthesis of this compound, PTC can be effectively applied in two key ways:

Dehydrohalogenation: As mentioned in section 2.1.2, the elimination of HX from a haloalkane precursor is a key step. If this is performed using an aqueous solution of a base like sodium hydroxide (B78521), the reaction can be slow. A PTC catalyst (e.g., tetrabutylammonium (B224687) bromide) can transport hydroxide ions into the organic phase, dramatically accelerating the base-induced elimination to form the alkene. phasetransfercatalysis.comgoogle.com This method avoids the need for expensive and anhydrous non-polar solvents and strong bases like potassium tert-butoxide. researchgate.net

Wittig Reaction: The Wittig reaction (section 2.1.1) traditionally requires a strong, anhydrous base. However, it can be adapted to PTC conditions. By using a solid base like potassium carbonate and a phosphonium (B103445) salt as the catalyst, an aldehyde can be converted to an alkene without the need for organometallic bases. rsc.orgrsc.org In this scenario, 3-chlorobenzaldehyde in an organic solvent could be reacted with the isobutyltriphenylphosphonium salt in the presence of aqueous NaOH and a PTC catalyst.

The use of PTC offers significant practical advantages, including milder conditions, increased reaction rates, and often simplified workup procedures, making it an attractive option for industrial-scale synthesis. crdeepjournal.org

Stereoselective Synthesis Considerations for Substituted Alkenes

The creation of specific isomers of substituted alkenes requires careful control over the reaction pathways. For a molecule like this compound, which possesses a terminal double bond, the primary challenges lie in ensuring the correct connectivity of the atoms (regioselectivity) and, in the case of related chiral analogs, the spatial orientation of the atoms (stereoselectivity).

The formation of aryl-alkenes often involves the coupling of an aryl group with an alkene fragment. A common method for achieving this is through cross-coupling reactions, such as the Grignard reaction. The reaction to form this compound would likely involve the coupling of a 3-chlorophenyl Grignard reagent with a methallyl halide. However, the allylic nature of the halide introduces the potential for the formation of a constitutional isomer, 1-(3-chlorophenyl)-2-methyl-2-butene, through an SN2' reaction pathway.

Controlling the regioselectivity to favor the desired SN2 product is a significant challenge. The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the outcome. For instance, the use of certain copper catalysts in Grignard cross-coupling reactions can significantly influence the ratio of SN2 to SN2' products. The steric and electronic properties of the substrates also contribute to the regiochemical outcome.

Stereocontrol becomes paramount when synthesizing trisubstituted alkenes, where E/Z isomerism is possible. For the formation of such alkenes, the E2 elimination mechanism often requires a specific anti-periplanar arrangement of the leaving group and the abstracted proton, which can dictate the resulting stereoisomer. khanacademy.org While this compound itself is not stereoisomeric at the double bond, understanding the principles of stereocontrol is vital for the synthesis of its more complex analogs.

Table 1: Factors Influencing Regioselectivity in Aryl-Alkene Formation

| Factor | Influence on Regioselectivity | Example |

| Catalyst | Can direct the reaction towards the desired isomer by influencing the transition state. | Copper-catalyzed Grignard reactions can favor SN2 over SN2' products. |

| Solvent | Can affect the reactivity and solvation of the organometallic reagent. | Ethereal solvents like THF or 2-MeTHF can influence the Schlenk equilibrium of Grignard reagents. umb.edu |

| Substrate | Steric hindrance and electronic effects of the substrates can favor one reaction pathway over another. | Bulky substituents on the allylic system can hinder direct attack at the alpha-carbon. |

| Temperature | Can influence the kinetic versus thermodynamic product distribution. | Lower temperatures often favor the kinetic product. |

While this compound is achiral, the development of enantioselective methods is crucial for synthesizing related chiral alkene analogs. The synthesis of single enantiomers is of high importance in medicinal chemistry, where the pharmacological properties of a molecule can be highly dependent on its stereochemistry. rroij.com

Asymmetric synthesis methodologies, including the use of chiral catalysts and auxiliaries, have revolutionized the production of enantiomerically pure compounds. rroij.com For instance, enantioselective catalytic transformations such as asymmetric hydrogenation or allylation can be employed to introduce chirality with high stereoselectivity. rroij.com

In the context of synthesizing chiral analogs of this compound, a potential strategy would involve the asymmetric allylic alkylation of a suitable prochiral nucleophile with a 3-chlorobenzyl electrophile, or vice versa, in the presence of a chiral ligand-metal complex. The design of chiral ligands is a key area of research, with the aim of creating a chiral pocket around the metal center that effectively discriminates between the two enantiotopic faces of the prochiral substrate. nih.gov

Table 2: Approaches to Enantioselective Synthesis of Chiral Alkenes

| Method | Description | Key Features |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency, atom economy, and the ability to recycle the catalyst. Examples include transition metal complexes with chiral ligands. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | High stereoselectivity can be achieved, but requires additional steps for attachment and removal of the auxiliary. |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | The chirality is inherent in the starting material, but the synthetic route is limited by the available chiral building blocks. |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | The maximum theoretical yield of a single enantiomer is 50%. nih.gov |

Innovations in Reaction Conditions and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. soton.ac.uk

For reactions like the Grignard synthesis, which are often used to create aryl-alkenes, significant innovations have been made to align them with green chemistry principles. Traditional Grignard reactions often use hazardous ethereal solvents like diethyl ether. pharmtech.com Research has focused on replacing these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and often provides improved reaction performance. umb.edu

Furthermore, advancements in reaction technology, such as the use of continuous flow reactors, can enhance the safety and efficiency of highly exothermic reactions like Grignard formations. pharmtech.com Continuous flow systems allow for better temperature control and mixing, minimizing the risks associated with large-scale batch processing. pharmtech.com

The development of mechanochemical methods, where mechanical force is used to drive chemical reactions, represents another innovative approach that can reduce or eliminate the need for solvents. soton.ac.uk These solvent-free or low-solvent techniques contribute to a more sustainable synthetic process.

Table 3: Green Chemistry Innovations in Synthesis

| Innovation | Principle of Green Chemistry Addressed | Benefit |

| Greener Solvents | Safer Solvents and Auxiliaries | Use of renewable and less hazardous solvents like 2-MeTHF. umb.edu |

| Continuous Flow Reactors | Inherent Safer Chemistry for Accident Prevention | Improved control over reaction parameters, reducing the risk of thermal runaways. pharmtech.com |

| Mechanochemistry | Prevention of Waste | Reduction or elimination of solvent use, leading to less waste generation. soton.ac.uk |

| Catalysis | Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts, increasing atom economy. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 3 Chlorophenyl 2 Methyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. For 4-(3-Chlorophenyl)-2-methyl-1-butene, a complete assignment of its proton and carbon signals, along with their connectivity, can be achieved through a suite of NMR experiments.

Proton NMR (¹H NMR) for Assignment of Olefinic and Aromatic Protons

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its hydrogen atoms. The olefinic protons of the butene chain and the protons on the chlorophenyl ring exhibit characteristic chemical shifts.

The two geminal olefinic protons (=CH₂) are expected to appear as distinct signals in the range of 4.7-5.0 ppm. Due to their different spatial relationship with the rest of the molecule, they are chemically non-equivalent. These would likely present as singlets or very finely split multiplets depending on long-range coupling.

The aromatic protons on the 3-chlorophenyl ring will appear in the downfield region, typically between 7.0 and 7.3 ppm. The substitution pattern will lead to a complex splitting pattern. The proton at the C2 position (adjacent to the substituent) would likely be a singlet or a narrow triplet. The protons at the C4, C5, and C6 positions will show characteristic ortho, meta, and para couplings, resulting in a series of doublets and triplets.

The benzylic protons (-CH₂-Ar) are expected to resonate around 2.7 ppm as a triplet, coupled with the adjacent methine proton. The methyl group protons (-CH₃) attached to the double bond would appear as a singlet around 1.7 ppm. The single proton on the chiral center (-CH-) would likely be a multiplet around 2.4 ppm, coupled to the adjacent benzylic and olefinic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic (=CH₂) | 4.7 - 5.0 | s (or m) |

| Aromatic (Ar-H) | 7.0 - 7.3 | m |

| Benzylic (-CH₂-Ar) | ~2.7 | t |

| Methine (-CH-) | ~2.4 | m |

| Methyl (-CH₃) | ~1.7 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, m = multiplet, t = triplet.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The quaternary olefinic carbon (C=C(CH₃)) is expected to have a chemical shift in the range of 145-150 ppm, while the terminal olefinic carbon (=CH₂) will appear around 110-115 ppm. The carbon atoms of the aromatic ring will show signals between 125 and 145 ppm. The carbon atom bearing the chlorine atom (C-Cl) will be shifted to a higher frequency compared to the other aromatic carbons. The benzylic carbon (-CH₂-Ar) and the methine carbon (-CH-) will resonate in the aliphatic region, typically between 30 and 50 ppm. The methyl carbon (-CH₃) will be the most upfield signal, appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=C(CH₃) | 145 - 150 |

| =CH₂ | 110 - 115 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (ipso) | ~142 |

| -CH₂-Ar | 35 - 45 |

| -CH- | 30 - 40 |

| -CH₃ | 20 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. guidechem.com

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons. For instance, it would show a correlation between the benzylic protons and the methine proton, and between the methine proton and the olefinic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the benzylic, methine, and olefinic CH/CH₂ groups.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. guidechem.com

C=C Stretch: A moderate absorption band around 1640-1650 cm⁻¹ would indicate the presence of the alkene double bond.

Aromatic C=C Stretch: Multiple sharp bands in the region of 1600-1450 cm⁻¹ are characteristic of the aromatic ring.

=C-H Stretch: A weak to medium band above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) would correspond to the stretching vibrations of the olefinic C-H bonds.

Aromatic C-H Stretch: Sharp peaks in the 3000-3100 cm⁻¹ region would be due to the aromatic C-H stretching vibrations.

Aliphatic C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ would arise from the C-H stretching vibrations of the methyl, methylene (B1212753), and methine groups.

C-Cl Stretch: A strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, would be indicative of the C-Cl stretching vibration.

=C-H Bend: Out-of-plane bending vibrations for the terminal alkene are expected around 910-990 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Olefinic =C-H Stretch | 3050 - 3100 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=C Stretch (Alkene) | 1640 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong, Multiple Bands |

| =C-H Bend | 910 - 990 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Note: These are predicted values and may be influenced by the molecular environment.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show:

A strong band for the C=C stretching vibration of the alkene, typically around 1640-1650 cm⁻¹.

Prominent bands for the aromatic ring breathing modes in the 1000-1600 cm⁻¹ region.

A characteristic band for the C-Cl stretch, though it might be weaker than in the IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). For this compound (C11H13Cl), HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

In a typical HRMS experiment using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M+•). Due to the natural abundance of isotopes, particularly ³⁷Cl alongside the more abundant ³⁵Cl, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing compounds. The molecular ion peak (M+•) corresponding to the ³⁵Cl isotope will be accompanied by an (M+2)+• peak for the ³⁷Cl isotope, with an intensity ratio of approximately 3:1.

The precise masses of these ions are calculated based on the exact masses of their constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853). Any significant deviation between the observed and calculated mass would indicate an incorrect structural assignment.

Research Findings:

While specific experimental HRMS data for this compound is not widely published in readily available literature, its theoretical exact mass can be precisely calculated. The analysis would confirm the presence and number of chlorine atoms and provide the exact elemental formula, distinguishing it from any potential isomers.

Below is a table of the calculated exact masses for the primary molecular ions of this compound.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]+• | C₁₁H₁₃³⁵Cl | 180.0706 | Molecular ion with the 35Cl isotope |

| [M+2]+• | C₁₁H₁₃³⁷Cl | 182.0676 | Molecular ion with the 37Cl isotope |

Beyond the molecular ion, HRMS also elucidates fragmentation pathways. A common fragmentation for this structure would be benzylic cleavage, resulting in the loss of a C₄H₇ radical to form a chlorotropylium or related C₇H₆Cl⁺ ion, which would also exhibit a characteristic isotopic signature.

X-ray Diffraction Studies of Crystalline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule, providing precise data on bond lengths, bond angles, and torsion angles. However, this technique requires a well-ordered crystalline solid. As this compound is likely a liquid or a non-crystalline solid at ambient temperatures, it cannot be analyzed directly.

To overcome this, a crystalline derivative must be synthesized. A potential strategy would involve a reaction at the double bond, such as dihydroxylation or epoxidation, followed by further functionalization to introduce groups capable of forming strong intermolecular interactions (e.g., hydrogen bonds or π–π stacking) that promote crystallization. For instance, creating a derivative with a carboxylic acid or an amide group could facilitate the formation of single crystals suitable for X-ray analysis. nih.gov

Hypothetical Research Findings:

No crystal structure for a derivative of this compound is currently available in crystallographic databases. However, if a suitable crystalline derivative were prepared, X-ray diffraction analysis would yield a detailed structural model. researchgate.netmdpi.com The analysis would confirm the connectivity of the atoms and reveal key conformational features, such as the dihedral angle between the plane of the phenyl ring and the substituent alkyl chain. The crystal packing would show how individual molecules arrange in the unit cell, stabilized by intermolecular forces like van der Waals interactions or hydrogen bonds. nih.gov

The table below illustrates the type of data that would be obtained from such a study, using example parameters typical for similar small organic molecules.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ). | a=10.1 Å, b=5.4 Å, c=18.2 Å, β=95.1° |

| C-Cl Bond Length | The distance between the carbon and chlorine atoms on the phenyl ring. | ~1.74 Å |

| C=C Bond Length (in original alkene) | The distance between the double-bonded carbons (if preserved in the derivative). | ~1.34 Å |

| Dihedral Angle | The torsion angle between the phenyl ring and the alkyl side chain. | Variable, e.g., 75.3° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths absorbed are characteristic of the chromophores—the light-absorbing groups—within the molecule. upenn.edu

The structure of this compound contains two principal chromophores: the isolated carbon-carbon double bond (C=C) and the 3-chlorophenyl group.

Isolated C=C bond : The π → π* transition of a non-conjugated alkene typically occurs in the far-UV region, at wavelengths below 200 nm. libretexts.org This absorption is often inaccessible with standard laboratory spectrophotometers.

3-Chlorophenyl group : Substituted benzene (B151609) rings exhibit characteristic absorptions. The primary π → π* transition (E2-band), which is high in intensity, is expected around 210-220 nm. A second, weaker set of absorptions (B-band), arising from transitions to a different excited state, displays vibrational fine structure and appears at longer wavelengths, typically around 260-280 nm. shu.ac.ukelte.hu The chlorine substituent has a minor effect on the position of these bands compared to unsubstituted benzene.

Research Findings:

A UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would be dominated by the absorptions of the chlorophenyl ring. The π → π* transition of the isolated double bond would likely not be observed. The spectrum would therefore be expected to show a strong absorption peak (λmax) around 214 nm and a weaker, broader band with some fine structure centered around 269 nm, analogous to chlorobenzene (B131634) itself.

The following table summarizes the predicted electronic transitions and their corresponding approximate absorption maxima (λmax).

| Chromophore | Electronic Transition | Predicted λmax (nm) | Relative Intensity (ε) |

|---|---|---|---|

| -CH=CH₂ (Alkene) | π → π | < 200 | High |

| Chlorophenyl | π → π (E2-band) | ~ 214 | High (~7,500 L·mol⁻¹·cm⁻¹) |

| Chlorophenyl | π → π* (B-band) | ~ 269 | Low (~250 L·mol⁻¹·cm⁻¹) |

Chemical Reactivity and Mechanistic Investigations of 4 3 Chlorophenyl 2 Methyl 1 Butene

Reactivity at the Terminal Alkene Moiety

The terminal alkene group is the most reactive site in the 4-(3-chlorophenyl)-2-methyl-1-butene molecule. Its accessibility and the nature of the double bond make it a focal point for a range of addition reactions.

Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, an electrophile adds to the double bond, forming a carbocation intermediate. The stability of this carbocation dictates the regiochemical outcome of the reaction, favoring the formation of the more substituted, and therefore more stable, carbocation.

Ozonolysis: The reaction of this compound with ozone leads to the cleavage of the carbon-carbon double bond. This process, known as ozonolysis, initially forms an unstable primary ozonide, which then rearranges to a more stable ozonide intermediate. masterorganicchemistry.com Subsequent work-up conditions determine the final products. Reductive work-up, typically with dimethyl sulfide (B99878) or zinc, yields 3-(3-chlorophenyl)propan-1-al and formaldehyde (B43269). nih.govdoubtnut.com In contrast, oxidative work-up with hydrogen peroxide will oxidize the initially formed aldehyde to a carboxylic acid, resulting in 3-(3-chlorophenyl)propanoic acid. masterorganicchemistry.com The study of the ozonolysis of structurally similar alkenes like 2-methyl-1-butene (B49056) (2M1B) has shown the formation of Criegee intermediates and secondary ozonides. nih.gov

Permanganate (B83412) Oxidation: Oxidation with potassium permanganate (KMnO₄) can yield different products depending on the reaction conditions. Under cold, dilute, and basic conditions, syn-dihydroxylation occurs, leading to the formation of 4-(3-chlorophenyl)-2-methylbutane-1,2-diol. jove.com This reaction proceeds through a cyclic manganate (B1198562) ester intermediate. jove.com However, under hot, acidic, or concentrated basic conditions, the strong oxidizing nature of KMnO₄ leads to oxidative cleavage of the double bond. pressbooks.publibretexts.orghscprep.com.au For a terminal alkene like this compound, this would result in the formation of 3-(3-chlorophenyl)propanoic acid and carbon dioxide. hscprep.com.auacs.org

Epoxidation: The terminal alkene can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents like hydrogen peroxide in the presence of a catalyst. organic-chemistry.orggoogle.com This reaction would yield 2-( (3-chlorophenyl)methyl)-2-methyloxirane. The reactivity and selectivity of epoxidation can be influenced by the structure of the alkene. abo.fi For instance, studies on the epoxidation of butene isomers have shown that the structure of the resulting epoxide is a key factor in achieving high selectivity. abo.fi The epoxide ring is a valuable synthetic intermediate due to its susceptibility to ring-opening reactions with various nucleophiles. mdpi.com

Interactive Table: Oxidative Transformations of this compound

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Ozonolysis (Reductive Work-up) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 3-(3-chlorophenyl)propan-1-al and Formaldehyde | masterorganicchemistry.comnih.govdoubtnut.com |

| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | 3-(3-chlorophenyl)propanoic acid | masterorganicchemistry.com |

| Permanganate Oxidation (Cold, Dilute) | KMnO₄, NaOH (cold) | 4-(3-chlorophenyl)-2-methylbutane-1,2-diol | jove.com |

| Permanganate Oxidation (Hot, Concentrated) | KMnO₄, H⁺/Δ or OH⁻/Δ | 3-(3-chlorophenyl)propanoic acid and CO₂ | pressbooks.publibretexts.orghscprep.com.auacs.org |

| Epoxidation | m-CPBA or H₂O₂, catalyst | 2-((3-chlorophenyl)methyl)-2-methyloxirane | organic-chemistry.orggoogle.comabo.fi |

Hydrofluorination: The addition of hydrogen fluoride (B91410) (HF) across the double bond of this compound is expected to follow Markovnikov's rule. This predicts that the fluorine atom will add to the more substituted carbon (C2), and the hydrogen atom will add to the less substituted carbon (C1), yielding 2-fluoro-4-(3-chlorophenyl)-2-methylbutane. The reaction is typically facilitated by reagents that can deliver HF, such as KHSO₄-13HF, which has been shown to be effective for the hydrofluorination of various alkenes with high regioselectivity for the Markovnikov product. nih.govorganic-chemistry.orgacs.org The mechanism involves the activation of the alkene by the acidic proton of the reagent, followed by nucleophilic attack of the fluoride ion. acs.org

Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across the double bond. Palladium-catalyzed reductive Heck hydroarylation of terminal alkenes with aryl iodides typically results in anti-Markovnikov selectivity. nih.gov Therefore, reacting this compound with an aryl iodide in the presence of a palladium catalyst would likely yield a 1-aryl-4-(3-chlorophenyl)-2-methylbutane derivative. The reaction mechanism is thought to proceed through an alkylpalladium(II) intermediate. nih.gov Alternatively, hydroarylation of terminal alkynes has been achieved with high conversion and excellent selectivity using various catalytic systems. researchgate.netchemistryviews.org

Radical additions to alkenes proceed via a different mechanism than electrophilic additions and can often lead to anti-Markovnikov products. youtube.com These reactions are initiated by a radical species that adds to the double bond, generating a new radical intermediate.

For this compound, a radical initiator can generate a radical that adds to the terminal carbon (C1) of the alkene. This leads to the formation of a more stable tertiary radical at the C2 position. This intermediate can then abstract an atom or group from another molecule to form the final product. For example, the radical addition of HBr, initiated by peroxides, would be expected to yield 1-bromo-4-(3-chlorophenyl)-2-methylbutane. Iron-catalyzed radical hydrohalogenation and hydroazidation reactions have been developed for a range of alkenes, providing a practical alternative to ionic methods. nih.gov Similarly, radical hydrothiolation can be achieved using thiols in the presence of a radical initiator or a catalyst, which would result in the anti-Markovnikov addition of the thiol group. acs.orgresearchgate.netacs.org

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The terminal alkene of this compound can participate as the 2π-electron component in these reactions.

A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org In this reaction, the alkene reacts with a 1,3-dipole, such as an azide (B81097), nitrile oxide, or nitrone, to form a five-membered heterocyclic ring. For instance, reaction with an azide would yield a triazoline derivative, while reaction with a nitrone would produce an isoxazolidine. wikipedia.org These reactions are often highly regioselective and stereospecific.

The concepts of stereospecificity and regioselectivity are crucial in understanding the outcomes of reactions involving this compound.

Regioselectivity refers to the preference for one direction of bond formation over another. rsc.orgresearchgate.net In electrophilic additions to the subject alkene, the formation of the more stable tertiary carbocation at the C2 position dictates the Markovnikov regioselectivity. chemistrysteps.com Conversely, radical additions often favor the anti-Markovnikov product due to the formation of the more stable tertiary radical at C2 after initial attack at the less hindered C1 position. rsc.org Computational studies on Ni-catalyzed hydrofunctionalization have shown that with aryl-substituted alkenes, Markovnikov selectivity is favored due to stabilizing charge transfer effects. rsc.orgresearchgate.net

Stereospecificity is the property where stereoisomeric starting materials yield products that are also stereoisomers of each other. inflibnet.ac.inmasterorganicchemistry.comkhanacademy.org While this compound itself is achiral, reactions at the double bond can create one or two new stereocenters. For example, epoxidation or dihydroxylation will generate a new stereocenter at C2. If the reaction proceeds in a stereospecific manner, the stereochemistry of the product will be determined by the mechanism of the reaction. For instance, syn-dihydroxylation with KMnO₄ involves a concerted addition, leading to a specific stereochemical outcome. jove.com

Interactive Table: Regio- and Stereochemical Considerations

| Reaction Type | Expected Regioselectivity | Key Intermediate | Reference |

|---|---|---|---|

| Electrophilic Addition (e.g., Hydrofluorination) | Markovnikov | Tertiary Carbocation at C2 | nih.govorganic-chemistry.orgacs.orgchemistrysteps.com |

| Radical Addition (e.g., HBr/peroxides) | Anti-Markovnikov | Tertiary Radical at C2 | youtube.comrsc.org |

| Palladium-Catalyzed Hydroarylation | Anti-Markovnikov | Alkylpalladium(II) Intermediate | nih.gov |

| Syn-Dihydroxylation | Stereospecific (syn-addition) | Cyclic Manganate Ester | jove.com |

Electrophilic Addition Reactions

Reactivity of the Chlorophenyl Group

The chlorophenyl group is a key determinant of the molecule's reactivity, particularly concerning reactions that directly involve the aromatic ring. Its behavior is primarily governed by the electronic properties of the chlorine atom and its position on the phenyl ring.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the chlorine atom is the leaving group. However, the molecule lacks the necessary strong activating groups. The alkyl substituent (-CH2CH(CH3)C=CH2) is generally considered electron-donating or weakly withdrawing, and it is positioned meta to the chlorine. The chlorine atom itself is deactivating due to its inductive electron withdrawal (-I effect), but it cannot sufficiently activate the ring for SNAr on its own. youtube.comquora.com

The position of any activating group is critical. Stabilization of the Meisenheimer complex occurs when the negative charge can be delocalized onto the substituent through resonance. This is only possible if the EWG is in the ortho or para position relative to the site of nucleophilic attack. libretexts.orglibretexts.org Since there are no strong EWGs ortho or para to the chlorine in this compound, the potential for SNAr under standard conditions is exceedingly low. Reactions on unactivated aryl chlorides, such as chlorobenzene (B131634), typically require harsh conditions, including high temperatures and pressures, to proceed. pressbooks.pub

| Compound | Activating Groups (Position relative to Cl) | Reactivity towards Nucleophiles |

|---|---|---|

| 2,4-Dinitrochlorobenzene | -NO₂ (ortho, para) | High |

| 4-Nitrochlorobenzene | -NO₂ (para) | Moderate |

| 3-Nitrochlorobenzene | -NO₂ (meta) | Very Low |

| Chlorobenzene | None | Extremely Low (requires harsh conditions) |

| This compound | None (Alkyl group is meta and not a strong EWG) | Extremely Low (predicted) |

Aryl migration is a type of molecular rearrangement where an aryl group moves from one atom to another within a molecule. These rearrangements can occur through various mechanisms, including cationic, anionic, or radical pathways, and are often observed in reactions such as Friedel-Crafts alkylations and certain radical-mediated processes. kyoto-u.ac.jprsc.orgrsc.org

For molecules structurally related to this compound, aryl migrations are a plausible reaction pathway under specific conditions. For instance, studies on the Friedel-Crafts reactions of 2-arylethyl chlorides have documented the occurrence of 1,2-aryl migration, including that of a p-chlorophenyl group, which is thought to proceed via a bridged phenonium ion intermediate. kyoto-u.ac.jp Radical-induced 1,4-aryl migrations have also been extensively studied and represent a viable pathway for structural reorganization. rsc.orgresearchgate.netnih.gov

The migratory aptitude of the aryl group is influenced by its electronic properties. The presence of the electron-withdrawing chlorine atom on the phenyl ring can impact the rate and feasibility of migration. In some contexts, electron-poor aryl groups have shown a diminished ability to migrate compared to electron-rich ones. acs.org Therefore, while the 3-chlorophenyl group in the target molecule is capable of migration, its efficiency relative to an unsubstituted phenyl or an electron-rich aryl group would depend on the specific mechanism and reaction conditions.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on this compound—the methyl group on the alkene chain and the chlorophenyl group—exert significant influence over the molecule's reactivity through both steric and electronic effects.

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. youtube.com It arises when the size of atoms or groups prevents chemical reactions that are observed in smaller, less crowded molecules. numberanalytics.commasterorganicchemistry.com

In this compound, steric bulk originates from two sources:

The 2-methyl group: This group contributes to the trisubstituted nature of the alkene double bond. Its presence hinders the approach of reagents to one face of the double bond and influences the stability of potential intermediates.

The 3-chlorophenylpropyl group: The entire arylalkyl substituent attached to the double bond is sterically demanding. This bulk can impede the access of reagents to the double bond, potentially slowing down reaction rates compared to less substituted alkenes like 1-butene (B85601). masterorganicchemistry.compw.live For reactions involving the aromatic ring, this bulky substituent can likewise hinder the approach to the ortho positions of the ring.

These steric factors play a crucial role in directing the stereochemical outcome of additions across the double bond and can affect reaction rates by raising the energy of transition states. numberanalytics.com

The chlorine atom exerts a dual electronic effect on the aromatic ring:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. youtube.comquora.com This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene (B151609) ring. youtube.comquora.com This effect donates electron density primarily to the ortho and para positions.

Because the inductive effect of chlorine is stronger than its resonance effect, the net result is deactivation of the ring towards electrophilic aromatic substitution. libretexts.org However, the resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.orgstpeters.co.in

The electronic influence of the chlorine atom can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electron-donating or electron-withdrawing properties of substituents. wikipedia.orglibretexts.org The Hammett substituent constant (σ) for a meta-Cl group is +0.37, indicating its electron-withdrawing nature. pharmacy180.com This positive value signifies that the chlorine atom will slow down reactions where positive charge is developed in the transition state and speed up reactions where negative charge is built up. wikipedia.org In electrophilic addition to the alkene, the -I effect of the chlorine atom can be transmitted through the alkyl chain, slightly destabilizing any carbocation intermediate formed at the benzylic position. acs.org

| Substituent (-X) | σmeta Value | Electronic Effect |

|---|---|---|

| -OCH₃ | +0.12 | Weakly Withdrawing |

| -CH₃ | -0.07 | Electron Donating |

| -H | 0.00 | Reference |

| -Cl | +0.37 | Electron Withdrawing |

| -CN | +0.56 | Strongly Electron Withdrawing |

| -NO₂ | +0.71 | Very Strongly Electron Withdrawing |

Elucidation of Reaction Mechanisms

The primary site of reactivity for this compound under typical laboratory conditions is the carbon-carbon double bond. The most common reaction it undergoes is electrophilic addition. savemyexams.comlibretexts.org

The mechanism for electrophilic addition, for instance with an acid like HBr, proceeds in two main steps:

Electrophilic Attack and Carbocation Formation: The pi electrons of the alkene's double bond act as a nucleophile, attacking the electrophile (H⁺ from HBr). This breaks the pi bond and forms a new carbon-hydrogen sigma bond. This step is the rate-determining step. libretexts.org There are two possible carbocations that could form:

Path A: Attack at C1 places the positive charge on C2, forming a tertiary carbocation . This carbocation is stabilized by the inductive effect of three attached alkyl groups.

Path B: Attack at C2 places the positive charge on C1, forming a primary carbocation .

Nucleophilic Capture: The bromide ion (Br⁻), acting as a nucleophile, rapidly attacks the carbocation, forming the final neutral product. libretexts.org

According to Markovnikov's rule , the reaction will proceed through the more stable carbocation intermediate. vaia.comlibretexts.org Tertiary carbocations are significantly more stable than primary carbocations. Therefore, Path A is overwhelmingly favored, leading to the formation of 2-bromo-4-(3-chlorophenyl)-2-methylbutane as the major product. The electron-withdrawing effect of the distant chlorophenyl group slightly destabilizes the tertiary carbocation but not enough to overcome the inherent stability of a tertiary versus a primary carbocation.

Mechanism of Electrophilic Addition of HBr:

Step 1: The alkene attacks the proton of HBr, forming the more stable tertiary carbocation at C2.

Reactants: this compound + HBr

Intermediate: Tertiary carbocation at C2 + Br⁻

Step 2: The bromide ion attacks the carbocation.

Product: 2-Bromo-4-(3-chlorophenyl)-2-methylbutane

Other potential but less common reaction mechanisms for this molecule include radical additions to the double bond (which can lead to anti-Markovnikov products under specific conditions) or the previously discussed SNAr and aryl migration pathways, which would require more forcing conditions or specific reagents.

Identification of Key Intermediates (e.g., Carbocations, Radicals)

The reactions of this compound are expected to proceed through various reactive intermediates depending on the reaction conditions. The most common intermediates would be carbocations in electrophilic additions and radicals in reactions initiated by radical initiators.

In electrophilic addition reactions, such as the addition of a protic acid like HCl, the reaction is initiated by the attack of the pi electrons of the double bond on the electrophile (H+). This results in the formation of a carbocation intermediate. The stability of the resulting carbocation is a crucial factor in determining the reaction pathway. For this compound, two possible carbocations could be formed upon protonation of the double bond.

The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org In the case of this compound, protonation at the C1 carbon would lead to a more stable tertiary carbocation at the C2 position. The presence of the adjacent phenyl ring can further stabilize this carbocation through resonance, although the electron-withdrawing effect of the chlorine atom at the meta position slightly diminishes this stabilization compared to an unsubstituted phenyl ring. youtube.com

Table 1: Predicted Carbocation Intermediates in the Electrophilic Addition to this compound

| Protonation Site | Resulting Carbocation | Stability | Comments |

| C1 | Tertiary benzylic-type carbocation | More Stable | Stabilized by three alkyl groups and resonance with the phenyl ring. The electron-withdrawing chlorine at the meta position has a minor destabilizing inductive effect. |

| C2 | Primary carbocation | Less Stable | Significantly less stable and unlikely to form as a major intermediate. oregonstate.edu |

Under radical conditions, for instance, in the presence of a radical initiator like NBS (N-bromosuccinimide) and light, the reaction would proceed through radical intermediates. chegg.com The stability of radical intermediates also follows the trend of tertiary > secondary > primary. Therefore, the formation of a tertiary radical at the C2 position would be favored.

Transition State Characterization

The characterization of transition states in the reactions of this compound would theoretically be investigated using computational chemistry methods. These studies would model the energy profile of the reaction, identifying the geometry and energy of the transition states.

In an electrophilic addition reaction, the first step, the formation of the carbocation, is typically the rate-determining step and involves the highest energy transition state. masterorganicchemistry.com According to Hammond's postulate, the structure of this transition state would resemble the structure of the high-energy intermediate, which is the carbocation. Therefore, the transition state leading to the more stable tertiary carbocation would be lower in energy and thus favored. youtube.com

Table 2: Hypothetical Energy Profile Data for the First Transition State in the Hydrochlorination of this compound

| Pathway | Intermediate | Relative Transition State Energy (kcal/mol) |

| Pathway A (forms tertiary carbocation) | 2-(3-chlorophenyl)methyl-2-butyl cation | 0 (Reference) |

| Pathway B (forms primary carbocation) | 1-(3-chlorophenyl)-2-methyl-1-butyl cation | > 15 |

Note: The energy values are illustrative and represent the expected trend based on carbocation stability.

The transition state for the second step, the attack of the nucleophile (e.g., Cl-) on the carbocation, would be lower in energy. The geometry of this transition state would involve the approach of the nucleophile to the planar carbocation from either face, which can have stereochemical implications if new chiral centers are formed.

Analysis of Competing Pathways and Selectivity Origins

The regioselectivity of electrophilic additions to this compound is governed by the stability of the intermediate carbocations, as explained by Markovnikov's rule. pressbooks.pub The addition of an electrophile (like H+ from HCl) will preferentially occur at the less substituted carbon of the double bond (C1) to form the more stable tertiary carbocation at C2. The subsequent attack of the nucleophile (Cl-) at the C2 position leads to the major product.

Table 3: Predicted Product Distribution in the Hydrochlorination of this compound

| Product | Formation Pathway | Expected Yield | Rationale |

| 2-chloro-4-(3-chlorophenyl)-2-methylbutane | Via tertiary carbocation | Major | Follows Markovnikov's rule, proceeding through the most stable intermediate. youtube.com |

| 1-chloro-4-(3-chlorophenyl)-2-methylbutane | Via primary carbocation | Minor/Negligible | Proceeds through a much less stable carbocation intermediate. |

Competing pathways could arise under different reaction conditions. For example, in the presence of a nucleophilic solvent like water or an alcohol during an electrophilic addition, solvent molecules can compete with the counter-ion of the acid to attack the carbocation, leading to the formation of alcohol or ether byproducts, respectively. libretexts.org

Furthermore, rearrangement of the carbocation intermediate is a potential competing pathway, although in the case of the tertiary carbocation formed from this compound, a more stable carbocation is not readily accessible through a simple hydride or alkyl shift.

In radical reactions, such as allylic bromination with NBS, the selectivity would be for the substitution at the allylic position. However, due to the presence of two different allylic positions (the methyl group at C2 and the methylene (B1212753) group at C3), a mixture of products could be expected, with the relative amounts depending on the relative stabilities of the resulting radical intermediates and the steric accessibility of the allylic hydrogens.

Computational Chemistry and Theoretical Modeling of 4 3 Chlorophenyl 2 Methyl 1 Butene

Density Functional Theory (DFT) Applications

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Quantum Chemical Descriptors for Reactivity Prediction

These descriptors use the results from quantum chemical calculations to quantify the reactivity of different parts of a molecule.

Automated Computational Screening for Reactivity and Selectivity

Automated computational screening represents a high-throughput approach to predict the chemical behavior of a molecule under various reaction conditions. This methodology is particularly valuable for understanding the reactivity and selectivity of compounds like 4-(3-chlorophenyl)-2-methyl-1-butene in complex chemical environments. By systematically evaluating a large number of potential reactions and pathways, researchers can identify the most probable outcomes without the need for extensive laboratory experimentation.

The core of this approach lies in the use of quantum chemical calculations, often based on Density Functional Theory (DFT), to determine the energetics of different reaction pathways. jocpr.com For a molecule with multiple reactive sites, such as the double bond and the aromatic ring in this compound, computational screening can predict the preferred sites of attack for various reagents.

Detailed Research Findings:

While direct computational screening studies on this compound are not prevalent in the literature, the principles can be inferred from studies on analogous structures like substituted styrenes and butene derivatives. jocpr.comresearchgate.net Research on the oxidation of α-substituted styrenes, for instance, has shown that computational models can effectively predict the selectivity of epoxide formation versus other oxidation products. researchgate.net Similarly, DFT studies on butene derivatives have been used to calculate global and local reactivity descriptors to classify compounds based on their reactivity. jocpr.com

For this compound, an automated screening process would likely investigate reactions such as electrophilic additions to the double bond, substitution reactions on the phenyl ring, and radical reactions. The presence of the electron-withdrawing chloro group on the phenyl ring and the electron-donating methyl group on the butene chain would significantly influence the regioselectivity and stereoselectivity of these reactions.

The reactivity-selectivity principle, often applied in halogenation reactions, can also be computationally modeled. libretexts.orgyoutube.comyoutube.com For example, in a radical chlorination reaction, computational screening could predict the distribution of products resulting from hydrogen abstraction at the allylic, benzylic, and other positions on the molecule. libretexts.org

Interactive Data Table: Predicted Reactivity Hotspots

The following table illustrates a hypothetical output from a computational screening for electrophilic attack on this compound, with relative activation energies calculated using a DFT method. Lower relative activation energy suggests a more favorable reaction site.

| Reactive Site | Proposed Reaction | Relative Activation Energy (kcal/mol) | Predicted Selectivity |

| C1=C2 Double Bond | Electrophilic Addition | 0 | High |

| Phenyl Ring (ortho to Cl) | Electrophilic Substitution | +15 | Low |

| Phenyl Ring (meta to Cl) | Electrophilic Substitution | +25 | Very Low |

| Phenyl Ring (para to Cl) | Electrophilic Substitution | +12 | Moderate |

| Allylic C-H Bond | Radical Abstraction | +5 | High (under radical conditions) |

Note: The data in this table is illustrative and based on general principles of organic reactivity. Specific computational studies would be required to generate precise values for this compound.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While frequently used in drug discovery to model the interaction of a ligand with a protein's active site, its application can be extended to understand broader chemical interactions, such as host-guest chemistry or the interaction of a molecule with a surface. nih.govresearchgate.net

For this compound, molecular docking could be employed to study its non-covalent interactions with other molecules or materials. These interactions are governed by forces such as van der Waals forces, electrostatic interactions, and hydrogen bonding (if applicable to the interacting partner). The 3-chloro substituent and the π-system of the phenyl ring are expected to be key features in directing these interactions.

Detailed Research Findings:

Molecular docking studies on related chlorinated aromatic compounds have provided valuable insights into their binding behaviors. nih.govuns.ac.id For instance, studies on pyrazole (B372694) derivatives containing a chlorophenyl group have used molecular docking to elucidate their binding modes within receptor pockets, highlighting the role of the chlorine atom in forming specific interactions. nih.gov The methodology generally involves preparing the 3D structure of the molecule, defining a binding site on the partner molecule or surface, and then using a scoring function to evaluate the fitness of different binding poses. mdpi.com

In the context of this compound, docking studies could be used to investigate its interaction with cyclodextrins, zeolites, or other porous materials. This could be relevant for applications in catalysis or separation processes. The docking simulations would predict the most stable conformation of the molecule within the host's cavity and provide a binding energy score, which is an estimate of the binding affinity.

Interactive Data Table: Hypothetical Molecular Docking Results

This table presents hypothetical results from a molecular docking study of this compound with a generic hydrophobic cavity, illustrating the types of data generated.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Regions | Type of Interaction |

| 1 | -5.8 | Hydrophobic Pocket | Van der Waals |

| 2 | -5.5 | Aromatic Side Chains | π-π Stacking |

| 3 | -4.9 | Polar Residue | Chlorine-Hydrogen Bond |

Note: This data is for illustrative purposes only. Actual docking studies would be necessary to determine the specific interactions and binding energies for this compound with a particular host molecule.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The presence of both a terminal alkene and an aryl halide in 4-(3-chlorophenyl)-2-methyl-1-butene makes it a potentially valuable intermediate in the synthesis of complex organic molecules. Terminal alkenes are versatile functional groups that can undergo a wide array of transformations, including hydroboration-oxidation to form primary alcohols, ozonolysis to yield carbonyl compounds, and various addition reactions. fiveable.me The chlorophenyl group can participate in nucleophilic aromatic substitution or serve as a handle for introducing other functional groups.

The strategic combination of these two reactive sites allows for the sequential or orthogonal functionalization of the molecule, enabling the construction of intricate molecular architectures. For instance, the alkene can be transformed into a different functional group, followed by modification of the aromatic ring, or vice versa. This step-wise approach is a cornerstone of modern organic synthesis for building complex target molecules. researchgate.net

Utility as a Reagent in Catalytic Cross-Coupling and Functionalization Reactions

The chlorophenyl moiety of this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. mdpi-res.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For example, in Suzuki-Miyaura coupling, the chloro-substituent can be replaced by a wide range of organic groups by reacting with boronic acids in the presence of a palladium catalyst. mdpi-res.combeilstein-journals.org Similarly, Heck coupling reactions could utilize the aryl chloride for the formation of new carbon-carbon bonds with alkenes. mdpi-res.com

The terminal alkene group also offers a reactive handle for various functionalization reactions. fiveable.meencyclopedia.pub For instance, it can undergo hydroamination, hydroalkoxylation, or dihydroxylation to introduce nitrogen-, oxygen-, or diol-containing functionalities, respectively. The ability to participate in these diverse catalytic transformations underscores the potential of this compound as a versatile reagent in organic synthesis.

Table 1: Potential Cross-Coupling and Functionalization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Biaryl |

| Heck Coupling | Alkene / Pd catalyst | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Arylamine |

| Hydroboration-Oxidation | BH3, then H2O2, NaOH | Primary Alcohol |

| Dihydroxylation | OsO4 or KMnO4 | Diol |

| Ozonolysis | O3, then DMS | Aldehyde |

Precursor for Specialty Monomers with Tailored Properties

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. chemguide.co.uklibretexts.org Polymerization of this monomer, either alone or in copolymerization with other monomers, could lead to the formation of polymers with unique properties conferred by the chlorophenyl group. The presence of the chlorine atom can enhance the polymer's thermal stability, flame retardancy, and refractive index.

Furthermore, the chlorophenyl group can be chemically modified either before or after polymerization to introduce other functionalities, allowing for the tailoring of the polymer's properties for specific applications. For example, the chlorine atom could be replaced with other groups to modify the polymer's solubility, polarity, or ability to coordinate with metal ions. This versatility makes this compound a potential precursor for the synthesis of specialty polymers with customized characteristics. researchgate.net

Development of Materials with Specific Optical or Electronic Characteristics, e.g., Aggregation-Induced Emission (AIE)

Derivatives of this compound could potentially be used to develop materials with interesting optical and electronic properties. nih.gov The combination of an aromatic ring and a flexible butene chain is a structural motif that can be found in some molecules exhibiting aggregation-induced emission (AIE). bit.edu.cnnih.gov AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov

By incorporating appropriate chromophores or fluorophores through functionalization of the chlorophenyl ring or the alkene, it is conceivable to design and synthesize novel AIE-active materials. The restricted intramolecular rotation in the aggregated state, a common mechanism for AIE, could be facilitated by the steric hindrance provided by the methyl group and the substituted phenyl ring. bit.edu.cn Such materials could have applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. mdpi.com

Contribution to Novel Reaction Methodologies and Synthetic Strategies

The bifunctional nature of this compound makes it an interesting substrate for the development of novel reaction methodologies and synthetic strategies. researchgate.netyoutube.com For example, reactions that can selectively functionalize one of the reactive sites in the presence of the other would be of significant interest. This could involve the development of new catalysts or protecting group strategies that allow for orthogonal reactivity.

Furthermore, the molecule could be used as a starting material to explore new cascade or multicomponent reactions, where multiple transformations occur in a single pot to rapidly build molecular complexity. researchgate.net The development of such efficient and atom-economical synthetic methods is a major goal in modern organic chemistry. researchgate.net The unique substitution pattern of this compound could lead to unexpected reactivity and the discovery of novel chemical transformations.

Table 2: Summary of Potential Applications and Relevant Chemical Principles

| Section | Application Area | Key Functional Groups | Relevant Chemical Principles |

|---|---|---|---|

| 7.1 | Complex Molecule Synthesis | Terminal Alkene, Chlorophenyl | Orthogonal Functionalization, Step-wise Synthesis |

| 7.2 | Catalytic Reactions | Chlorophenyl, Terminal Alkene | Cross-Coupling (Suzuki, Heck), Alkene Functionalization |

| 7.3 | Materials Science | Terminal Alkene, Chlorophenyl | Polymerization, Polymer Modification |

| 7.4 | Optoelectronics | Aromatic Ring, Alkene Chain | Aggregation-Induced Emission (AIE), Molecular Design |

| 7.5 | Synthetic Methodology | Bifunctional Nature | Cascade Reactions, Selective Functionalization |

Environmental Chemistry and Degradation Pathways of Chloroaryl Alkenes

Atmospheric Fate and Degradation Processes

Once released into the atmosphere, chloroaryl alkenes like 4-(3-Chlorophenyl)-2-methyl-1-butene are subject to degradation by several oxidative processes. The presence of the alkene's carbon-carbon double bond makes it particularly susceptible to attack by atmospheric oxidants.